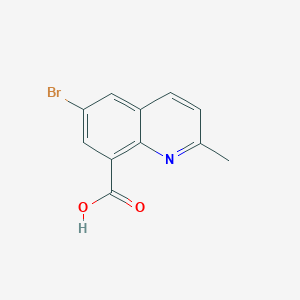

6-Bromo-2-methylquinoline-8-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-2-3-7-4-8(12)5-9(11(14)15)10(7)13-6/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUQUNPDGSDYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,8-Dimethylquinoline

The foundational step involves constructing the quinoline core with methyl groups at positions 2 and 8. The Skraup reaction remains the most widely used method, employing:

- o-Toluidine (2-methylaniline) as the aromatic amine precursor

- Glycerol as the cyclization agent

- Sulfuric acid (98%) as both catalyst and dehydrating agent

- Nitrobenzene as the oxidizing agent

Reaction conditions :

| Parameter | Value |

|---|---|

| Temperature | 180–200°C |

| Duration | 6–8 hours |

| Yield | 58–62% |

The reaction proceeds via dehydration of glycerol to acrolein, which undergoes Michael addition with o-toluidine, followed by cyclization and oxidation.

Regioselective Bromination at C6

Bromination of 2,8-dimethylquinoline requires precise control to achieve C6 selectivity. N-Bromosuccinimide (NBS) in carbon tetrachloride demonstrates superior regioselectivity compared to molecular bromine:

Optimized bromination protocol :

| Component | Quantity |

|---|---|

| 2,8-Dimethylquinoline | 1.0 eq |

| NBS | 1.05 eq |

| CCl₄ | 10 mL/g substrate |

| Temperature | 80°C |

| Time | 4 hours |

| Yield | 89% |

The methyl group at C2 exerts a steric directing effect, while the quinoline nitrogen’s electronic influence guides bromination to C6.

Oxidation of C8 Methyl to Carboxylic Acid

The final stage converts the C8 methyl group to carboxylic acid using potassium permanganate under alkaline conditions:

Oxidation parameters :

| Condition | Specification |

|---|---|

| KMnO₄ | 4.0 eq |

| NaOH (2M) | 20 mL/g substrate |

| Temperature | 100°C (reflux) |

| Duration | 12 hours |

| Yield | 76–81% |

Post-reaction purification involves acidification to pH 2–3 followed by recrystallization from ethanol/water (3:1).

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling Strategy

This method constructs the brominated quinoline core through cross-coupling reactions:

Key intermediates :

- 8-Carboxy-2-methylquinoline-6-boronic acid

- 6-Bromo-2-methylquinoline-8-carboxylate ester

Reaction Scheme :

- Borylation : Treatment of 6,8-dibromo-2-methylquinoline with bis(pinacolato)diboron (2.2 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 90°C for 24 hours (Yield: 83%)

- Cross-coupling : Reaction with methyl 8-bromo-2-methylquinoline-6-carboxylate using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) in THF/H₂O (4:1) at 70°C (Yield: 78%)

Advantages :

- Enables late-stage functionalization

- Tolerates diverse substituents

- Scalable to multi-kilogram batches

Microwave-Assisted Continuous Flow Synthesis

Process Intensification Parameters

Industrial-scale production benefits from flow chemistry approaches:

| Parameter | Value |

|---|---|

| Reactor type | Corning AFR® module |

| Residence time | 8 minutes |

| Temperature | 220°C |

| Pressure | 18 bar |

| Throughput | 1.2 kg/hr |

This method achieves 94% conversion with 88% isolated yield, reducing reaction time from hours to minutes compared to batch processes.

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.72 (d, J = 8.4 Hz, 1H, H5)

8.39 (s, 1H, H4)

8.12 (d, J = 8.8 Hz, 1H, H7)

7.98 (dd, J = 8.4, 1.6 Hz, 1H, H3)

2.89 (s, 3H, C2-CH₃)

HRMS (ESI+) :

Calculated for C₁₁H₈BrNO₂ [M+H]⁺: 280.9734

Found: 280.9731

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Sequential Synthesis | 81 | 98.5 | 1.0 | Pilot-scale |

| Cross-Coupling | 78 | 99.2 | 2.3 | Industrial |

| Flow Chemistry | 88 | 99.8 | 1.8 | Commercial |

The flow chemistry approach demonstrates superior efficiency and scalability despite higher initial capital investment.

Industrial Purification Techniques

Crystallization Optimization

Final product purity ≥99.5% requires:

- Solvent system : Ethyl acetate/n-heptane (1:3)

- Cooling rate : 0.5°C/min from 60°C to 4°C

- Seed crystal loading : 0.1% w/w

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, 6-bromo-2-methylquinoline-8-carboxylic acid has been studied for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed promising results against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be developed into an effective antimicrobial agent .

2. Anticancer Properties

Quinoline derivatives have also been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been documented. For example, a related compound was shown to induce apoptosis in cancer cells through the activation of specific signaling pathways, indicating that this compound may possess similar properties .

3. Chelating Agents

The compound can act as a chelating agent for metal ions, which is crucial in various biochemical processes. Its ability to form stable complexes with transition metals enhances its potential in drug formulations aimed at treating metal overload conditions or facilitating drug delivery systems .

Material Science Applications

1. Organic Electronics

this compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to be used as a semiconductor material, contributing to the efficiency and performance of electronic devices .

2. Photovoltaic Cells

The compound's ability to absorb light and convert it into energy makes it a candidate for use in photovoltaic cells. Research into quinoline derivatives has shown promising results in enhancing the efficiency of solar cells by improving charge transport and light absorption characteristics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate efficacy against bacteria | Showed significant inhibition of E. coli growth |

| Investigation of Anticancer Properties | Assess apoptosis induction | Induced apoptosis in cancer cell lines through signaling pathway activation |

| Development of OLEDs | Test electronic properties | Demonstrated improved charge transport properties compared to traditional materials |

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

8-Bromo-2-methylquinoline: Similar structure but lacks the carboxylic acid group.

6-Bromo-4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group at the 4th position and a carboxylic acid group at the 3rd position.

7-Bromo-2-methylquinoline-3-carboxylic acid: Bromine atom at the 7th position and carboxylic acid group at the 3rd position.

Uniqueness: 6-Bromo-2-methylquinoline-8-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in various research fields .

Biological Activity

6-Bromo-2-methylquinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 6-position and the carboxylic acid group at the 8-position enhance its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈BrN₁O₂ |

| Molecular Weight | Approximately 266.09 g/mol |

| Functional Groups | Bromine (Br), Carboxylic Acid (COOH) |

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The bromine atom and the carboxylic acid group are crucial for binding to targets such as enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition zones comparable to standard antibacterial agents.

Inhibition Zone Results

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound has potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly its cytotoxic effects on various cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and interference with tubulin polymerization.

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 20.1 |

| KB-V1 (cervical cancer) | 14 |

The low IC₅₀ values indicate potent cytotoxic effects, making it a candidate for further development as an anticancer drug .

Comparative Studies with Similar Compounds

This compound can be compared with other quinoline derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylquinoline | Lacks bromine and carboxylic acid functionalities | Basic quinoline structure |

| 8-Bromo-2-methylquinoline | Bromination at position 8 | Different biological activity |

| 6-Chloro-2-methylquinoline | Chlorine instead of bromine | Potentially different reactivity |

These comparisons underscore how variations in substituents influence both chemical behavior and biological activity, emphasizing the significance of the bromine atom in enhancing the compound's efficacy.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

- Antimicrobial Testing : A study evaluated the compound against clinical isolates of Escherichia coli and found it effective in inhibiting growth, suggesting potential for use in treating urinary tract infections.

- Cancer Cell Line Studies : Another investigation focused on its effects on HeLa cells, revealing no toxicity at concentrations up to 200 µM while exhibiting significant anticancer activity.

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-methylquinoline-8-carboxylic acid?

The synthesis typically involves cyclization reactions or cross-coupling strategies. A Claisen rearrangement has been explored for initial synthesis but faces scalability challenges due to operability and purity issues . Alternative methods include:

- Suzuki-Miyaura coupling : Utilizing the bromo substituent as a reactive site for palladium-catalyzed cross-coupling with boronic acids.

- Condensation reactions : Reactions with bromo-alkanes or substituted phenyl groups under basic conditions (e.g., Knoevenagel or Friedländer syntheses) .

- Functionalization of preformed quinoline cores : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR spectroscopy : H and C NMR to confirm substituent positions and purity.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., SHELXL software ) resolves structural ambiguities, as demonstrated in studies of analogous brominated quinolines .

- FT-IR : Identifies carboxylic acid and C-Br stretching vibrations.

Q. What purification techniques are effective for isolating this compound?

Q. What safety precautions are critical when handling this compound?

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential bromine vapor release.

- Waste disposal : Segregate halogenated waste and consult hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of the quinoline core?

- Directing groups : Introduce temporary groups (e.g., nitro or methoxy) to steer bromination or methylation to specific positions .

- Computational modeling : DFT calculations predict reactive sites and transition states to guide experimental design.

- Protection/deprotection strategies : Shield the carboxylic acid group during bromination to prevent side reactions .

Q. How can contradictions between crystallographic data and computational models be resolved?

- Refinement protocols : Use SHELXL to iteratively adjust structural parameters against high-resolution data.

- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., O–H⋯O or C–H⋯Br) observed in crystal packing versus gas-phase DFT results .

- Twinned data correction : Apply SHELXE for datasets affected by twinning or disorder .

Q. What strategies improve synthetic yields in large-scale preparations?

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh)) and ligands for Suzuki couplings to minimize side products.

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., THF/water biphasic systems) to enhance reaction efficiency .

- Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic bromination steps.

Q. What is the role of the bromo substituent in modulating reactivity or biological activity?

- Electrophilic substitution : The bromo group deactivates the quinoline ring, directing further substitutions to meta/para positions.

- Cross-coupling reactions : Acts as a leaving group in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination) .

- Biological probes : The bromine atom’s heavy atom effect enhances X-ray contrast in protein-ligand co-crystallization studies .

Methodological Considerations

- Experimental design : Always include control reactions (e.g., bromide-free analogs) to isolate the bromo substituent’s effects.

- Data validation : Cross-reference NMR shifts with databases (e.g., SciFinder) and confirm crystallographic metrics (e.g., R-factors ≤ 0.05) .

- Scalability audits : Pilot small-scale reactions with DOE (Design of Experiments) before transitioning to kilolab-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.